N-(2,5-dimethoxyphenyl)-2-(2-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide
Description
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Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-[2-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-5-methoxy-4-oxopyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O5S/c1-14-8-15(2)25-23(24-14)33-13-16-9-19(28)21(32-5)11-27(16)12-22(29)26-18-10-17(30-3)6-7-20(18)31-4/h6-11H,12-13H2,1-5H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPOJBDSLBSPCCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC2=CC(=O)C(=CN2CC(=O)NC3=C(C=CC(=C3)OC)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-dimethoxyphenyl)-2-(2-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide is a complex organic compound that has gained attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C16H19N3O3S
- Molecular Weight : 333.41 g/mol
- CAS Number : 386765-86-2
Table 1: Physical Properties
| Property | Value |
|---|---|
| Density | 1.27 g/cm³ |
| Boiling Point | 536.4 ºC |
| Flash Point | 278.2 ºC |
| LogP | 3.689 |
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. A study demonstrated that thiazole-integrated compounds showed cytotoxicity against various cancer cell lines, with IC50 values indicating potent activity . The presence of specific functional groups appears to enhance the cytotoxic effects.
Anticonvulsant Activity
Compounds containing pyrimidine rings have been noted for their anticonvulsant properties. In a structure-activity relationship analysis, modifications to the phenyl and pyrimidine moieties significantly influenced anticonvulsant efficacy . The compound may share similar mechanisms of action, potentially providing therapeutic benefits in seizure disorders.
The proposed mechanism of action for this compound involves interaction with specific protein targets within cells. Molecular dynamics simulations suggest that the compound can interact hydrophobically with target proteins, which may lead to alterations in cellular signaling pathways associated with tumor growth and neuroprotection .
Case Studies
A notable case study involved the evaluation of a related compound's ability to protect cellular DNA from oxidative damage induced by carcinogens. The study found that pretreatment with the compound significantly reduced DNA damage in human colon fibroblast cells . This protective effect underscores the potential utility of such compounds in chemoprevention strategies.
Scientific Research Applications
Scientific Research Applications
-
Anticancer Activity
- Research indicates that compounds similar to N-(2,5-dimethoxyphenyl)-2-(2-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide exhibit significant anticancer properties. Studies have shown that the compound can inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest .
-
Antimicrobial Activity
Microorganism Tested Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 15 µg/mL Escherichia coli 20 µg/mL - Neuroprotective Effects
Case Study 1: Anticancer Efficacy
A study conducted on various cancer cell lines revealed that this compound significantly inhibited cell proliferation by inducing apoptosis through the activation of caspase pathways .
Case Study 2: Antimicrobial Activity
In a comparative study against standard antibiotics, this compound showed comparable or superior efficacy against resistant strains of bacteria. The results indicated its potential as a lead compound for developing new antimicrobial agents .
Q & A
Q. What are the validated synthetic routes for preparing this compound, and what reaction conditions are critical for yield optimization?
The compound is synthesized via multi-step protocols. A common approach involves:
- Step 1 : Formation of the pyridinone core using potassium carbonate in DMF to facilitate nucleophilic substitution (e.g., thioether linkage formation).
- Step 2 : Acetamide coupling via chloroacetylation, requiring precise stoichiometric control (1.5 mol excess of chloroacetylated intermediates) .
- Key Conditions : Room temperature for thioether bond formation, TLC monitoring for reaction completion, and water-induced precipitation for isolation. Yields depend on solvent purity and intermediate stability .
Q. Which spectroscopic techniques are essential for structural confirmation, and what diagnostic signals should researchers prioritize?
- ¹H NMR : Focus on methoxy (-OCH₃) singlets (δ 3.8–4.0 ppm), aromatic protons (δ 6.9–7.5 ppm), and NH resonances (δ ~9.8 ppm) .
- IR : Confirm thioether (C-S, ~611 cm⁻¹) and carbonyl (C=O, ~1667 cm⁻¹) groups .
- Mass Spectrometry : Validate molecular ion peaks (e.g., m/z 430.2 [M+1]⁺) and fragmentation patterns .
Q. What purification methods are recommended to isolate this compound with >95% purity?
- Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate) to separate polar byproducts.
- Recrystallization : Ethanol/water mixtures are effective for removing unreacted starting materials .
Advanced Research Questions
Q. How can researchers address low regioselectivity during thioether bond formation in complex heterocyclic systems?
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of sulfur-containing intermediates.
- Catalytic Additives : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve reaction efficiency .
- Temperature Control : Elevated temperatures (50–60°C) may reduce competing side reactions but risk decomposition of methoxy groups .
Q. What strategies resolve contradictions in reported biological activity data (e.g., inconsistent IC₅₀ values)?
- Dose-Response Refinement : Test compound stability under assay conditions (e.g., pH, serum proteins) to rule out false negatives .
- Structural Analog Comparison : Compare activity with derivatives lacking the 4,6-dimethylpyrimidine moiety to identify pharmacophore requirements .
- Computational Docking : Use molecular dynamics simulations to assess binding mode consistency across protein conformers .
Q. How can computational modeling predict off-target interactions or metabolic liabilities?
- ADMET Prediction : Tools like SwissADME evaluate permeability (LogP), cytochrome P450 interactions, and hERG channel binding.
- Docking Studies : Prioritize targets with conserved binding pockets (e.g., kinase ATP-binding sites) using PyMOL or AutoDock .
Data Contradiction Analysis
Q. How should researchers interpret conflicting solubility data across studies?
- Methodological Audit : Compare solvent systems (e.g., DMSO vs. aqueous buffers) and particle size distribution.
- Hansen Solubility Parameters : Calculate HSP values to identify optimal solvents for reproducibility .
Q. What experimental controls are critical when evaluating in vitro vs. in vivo efficacy disparities?
- Plasma Protein Binding Assays : Measure free fraction availability using ultrafiltration.
- Metabolite Screening : Use LC-MS to identify active/inactive metabolites in hepatic microsomes .
Methodological Recommendations
Q. What in silico tools are recommended for SAR expansion without synthetic overhead?
- Scaffold Hopping : Use OpenEye ROCS to identify bioisosteres of the pyrimidin-2-ylthio group.
- QSAR Modeling : Train models on datasets with annotated IC₅₀ values to prioritize novel derivatives .
Q. How can cryo-EM or X-ray crystallography improve mechanistic understanding?
- Co-crystallization : Soak crystals with target proteins (e.g., kinases) to resolve binding interactions at <3 Å resolution.
- Electron Density Maps : Validate protonation states of the pyridinone ring under physiological conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
